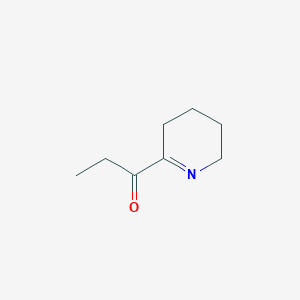
2-丙酰-3,4,5,6-四氢吡啶
描述
2-Propionyl-3,4,5,6-tetrahydropyridine is a heterocyclic organic compound with the molecular formula C₈H₁₃NO and a molecular weight of 139.1949 g/mol . It is known for its distinctive odor, often described as resembling the smell of popcorn or bread crust. This compound is part of the tetrahydropyridine family, which has garnered significant interest due to its presence in various natural products and synthetic pharmaceutical agents .
科学研究应用
2-Propionyl-3,4,5,6-tetrahydropyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the flavor and fragrance industry due to its distinctive odor.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propionyl-3,4,5,6-tetrahydropyridine typically involves the reaction of 2-pyridinecarboxaldehyde with propionic anhydride under acidic conditions. The reaction proceeds through a series of steps, including condensation, cyclization, and reduction, to yield the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of 2-Propionyl-3,4,5,6-tetrahydropyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in its pure form .
化学反应分析
Types of Reactions
2-Propionyl-3,4,5,6-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into different tetrahydropyridine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce various tetrahydropyridine derivatives .
作用机制
The mechanism of action of 2-Propionyl-3,4,5,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
2-Acetyl-1-pyrroline: Known for its potent odor and presence in various food products.
6-Acetyl-2,3,4,5-tetrahydropyridine: Another compound with a similar structure and odor profile.
2-Propionyl-1,4,5,6-tetrahydropyridine: A structural isomer with different chemical properties
Uniqueness
2-Propionyl-3,4,5,6-tetrahydropyridine is unique due to its specific odor profile and its versatility in undergoing various chemical reactions. Its presence in both natural and synthetic products further highlights its significance in scientific research and industrial applications .
属性
IUPAC Name |
1-(2,3,4,5-tetrahydropyridin-6-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-2-8(10)7-5-3-4-6-9-7/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYSXLMPBBMRHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=NCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50335051 | |
| Record name | 2-Propionyl-3,4,5,6-tetrahydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50335051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80933-75-1 | |
| Record name | 2-Propionyl-3,4,5,6-tetrahydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50335051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Were there any variations in the presence of 2-Propionyl-3,4,5,6-tetrahydropyridine based on cultivation methods?
A2: While the study doesn't explicitly quantify the concentration of each compound under different conditions, it highlights that fertilizer type and shading significantly influence the overall aromatic profile of Niamhom leaves. [] This suggests that cultivation methods could potentially impact the levels of 2-Propionyl-3,4,5,6-tetrahydropyridine present in the plant. Further investigation is required to confirm this relationship.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




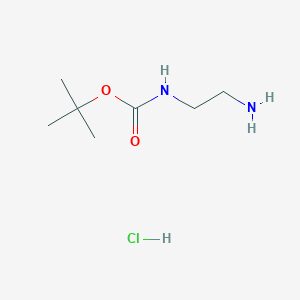
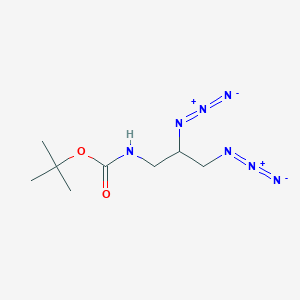
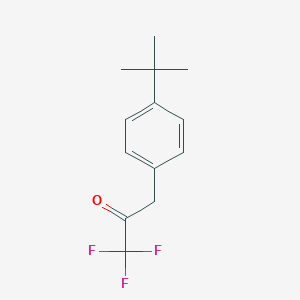
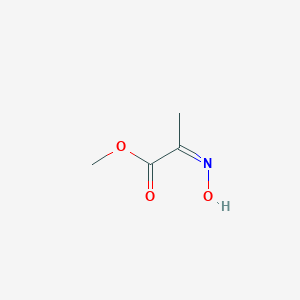
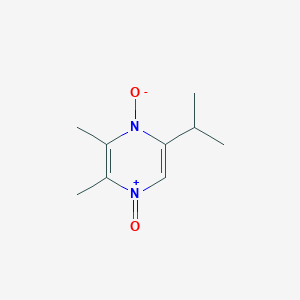
![[4-(1H-Pyrrol-1-yl)phenyl]methanol](/img/structure/B130549.png)
![Benzo[a]pyrene](/img/structure/B130552.png)

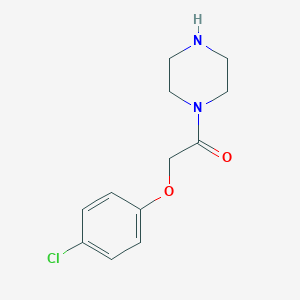
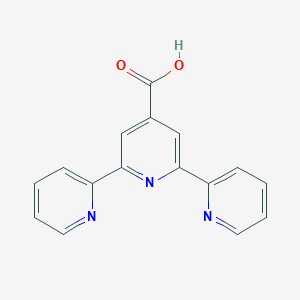
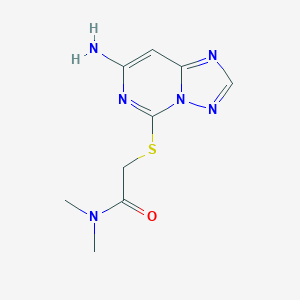
![2-[(methylamino)methyl]quinazolin-4(3H)-one](/img/structure/B130576.png)
